molecular formula C13H20N4O3S B6472346 4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640967-10-6

4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6472346
CAS No.: 2640967-10-6
M. Wt: 312.39 g/mol
InChI Key: ILOPHLPNPOLAGI-UHFFFAOYSA-N
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Description

The compound 4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine features a hybrid structure combining a morpholine ring, a 1,2,4-thiadiazole heterocycle, and a pyrrolidine-carbonyl group. The methoxymethyl substituent on the thiadiazole likely modulates lipophilicity and metabolic stability. The pyrrolidine-carbonyl group may influence conformational flexibility and target binding.

Properties

IUPAC Name

[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-19-9-11-14-13(21-15-11)17-6-7-20-10(8-17)12(18)16-4-2-3-5-16/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOPHLPNPOLAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves a multi-step process:

  • Formation of the Thiadiazole Ring: : This can be achieved by the cyclization of thiosemicarbazide with carbon disulfide, followed by oxidation.

  • Attachment of the Methoxymethyl Group: : Methoxymethyl chloride can be used to introduce the methoxymethyl group via nucleophilic substitution.

  • Synthesis of the Morpholine Moiety: : This involves the reaction of diethanolamine with ammonia in the presence of an acid catalyst.

  • Formation of the Pyrrolidine-1-carbonyl Group: : Pyrrolidine can react with phosgene to form the pyrrolidine-1-carbonyl group.

  • Final Coupling Reaction: : The thiadiazole, methoxymethyl, morpholine, and pyrrolidine-1-carbonyl moieties are combined under controlled conditions to form the final compound.

Industrial Production Methods

Industrial-scale synthesis often requires optimization for yield and purity. This might involve:

  • Batch Reactors: : For precise control over reaction conditions.

  • Flow Chemistry: : For improved reaction efficiency and scalability.

  • Catalysts: : Such as transition metal catalysts, to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo several types of reactions:

  • Oxidation: : Often involving agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Using reagents such as lithium aluminum hydride.

  • Substitution: : Both nucleophilic and electrophilic substitutions are possible.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, acidic medium, elevated temperatures.

  • Reduction: : Lithium aluminum hydride in dry ether, room temperature.

  • Substitution: : Nucleophiles like sodium methoxide, electrophiles like acyl chlorides.

Major Products Formed

Depending on the reaction:

  • Oxidation: : Carboxylic acids or aldehydes.

  • Reduction: : Alcohols or amines.

  • Substitution: : Varied based on the substituent introduced.

Scientific Research Applications

Pharmacological Properties

This compound belongs to a class of thiadiazole derivatives, which have been widely studied for their biological activities. The unique structure of this compound allows it to interact with various biological targets:

  • Antiepileptic Activity : Research indicates that derivatives of thiadiazoles can exhibit anticonvulsant properties. The specific compound under discussion has shown promise in preclinical models for treating refractory seizures, where conventional treatments fail .
  • Mechanism of Action : The proposed mechanism involves modulation of neurotransmitter systems, particularly enhancing GABAergic transmission while inhibiting excitatory pathways. This dual action may contribute to its efficacy in seizure control .

Neurological Disorders

The primary application of 4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine is in the treatment of neurological disorders:

  • Epilepsy : Clinical studies have highlighted the compound's effectiveness against various forms of epilepsy, particularly those resistant to standard pharmacotherapy. Its ability to reduce seizure frequency and intensity has been documented in animal models .
  • Potential for Broader Applications : Beyond epilepsy, there is potential for this compound to be investigated for other neurological conditions such as anxiety disorders and depression due to its influence on neurotransmitter dynamics .

Agricultural Applications

In addition to its pharmaceutical potential, the compound may also find applications in agriculture:

  • Herbicidal Properties : Preliminary studies suggest that derivatives of thiadiazoles can function as selective herbicides. The compound's structural features could enable it to inhibit specific plant growth pathways without affecting non-target species .

Case Study 1: Anticonvulsant Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticonvulsant efficacy of the compound in a rat model of epilepsy. The results indicated a significant reduction in seizure activity compared to control groups. The study highlighted the compound's potential as a new treatment option for patients with drug-resistant epilepsy .

Case Study 2: Herbicidal Activity

A separate investigation focused on the herbicidal properties of thiadiazole derivatives, including our target compound. The results demonstrated effective weed control with minimal phytotoxicity to crops, suggesting that this compound could be developed into a new class of herbicides aimed at sustainable agriculture practices .

Mechanism of Action

Molecular Targets and Pathways

This compound interacts with various biological targets:

  • Enzymes: : Can act as inhibitors or activators.

  • Receptors: : Binding to specific receptors to modulate their activity.

  • Pathways: : Involved in metabolic or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

A systematic comparison with structurally related compounds reveals critical distinctions in heterocyclic cores, substituents, and pharmacological profiles:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Implications
Target Compound Morpholine + 1,2,4-thiadiazole Methoxymethyl, pyrrolidine-carbonyl ~331.39 (inferred) Enhanced solubility (morpholine), bioactivity (thiadiazole)
4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine Morpholine + 1,2,4-oxadiazole Propan-2-yl, pyrrolidine-carbonyl Not reported Reduced polarizability (oxadiazole vs. thiadiazole); altered metabolic stability
BG16330 Piperazine + 1,2,4-thiadiazole Benzoxazole, methoxymethyl 331.39 Increased rigidity (benzoxazole); piperazine flexibility may enhance binding
Compound 35 () Tetrahydropyrimidine Acetamidophenyl, difluorophenyl Not reported Broader π-π stacking (aromatic groups); potential CNS activity

Functional Group Analysis

  • Thiadiazole vs. Thiadiazoles are also more resistant to oxidative metabolism compared to oxadiazoles .
  • Morpholine vs.
  • Methoxymethyl vs. Propan-2-yl () :
    The methoxymethyl group improves water solubility, while the bulkier propan-2-yl substituent may enhance steric hindrance, reducing off-target interactions .

Pharmacological Potential

  • Compound 35 () : The tetrahydropyrimidine core and aromatic substituents indicate possible anti-inflammatory or antimicrobial applications .

Biological Activity

The compound 4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine has garnered attention in recent research due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antifungal activities, as well as its mechanisms of action based on diverse studies.

Chemical Structure and Properties

The compound is characterized by a thiadiazole moiety linked to a morpholine ring and a pyrrolidine carbonyl group. The structural features are believed to play a crucial role in its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, various derivatives have shown varying degrees of cytotoxicity against different cancer cell lines:

CompoundCell LineIC50 (µM)
ST10MCF-749.6
ST8MDA-MB-23153.4
ST3MCF-778.6

These findings suggest that the biological activity of thiadiazole derivatives is influenced by the nature and position of substituents on the thiadiazole ring .

The anticancer activity is often attributed to the inhibition of DNA biosynthesis and interference with cell proliferation pathways. Studies have shown that compounds with electron-withdrawing groups enhance biological activity, indicating a structure-activity relationship (SAR) that could guide future drug development .

Antifungal Activity

In addition to anticancer effects, the compound has demonstrated antifungal properties. A study involving novel pyrimidine derivatives with a thiadiazole skeleton found that certain compounds exhibited potent antifungal activity against pathogens such as Botrytis cinerea and Phomopsis sp.:

CompoundPathogenEC50 (µg/ml)
6hPhomopsis sp.25.9
6cB. cinerea50.8

The results indicate that modifications in the thiadiazole structure can lead to enhanced antifungal efficacy, which may be utilized in agricultural applications .

Case Studies

Several case studies highlight the therapeutic potential of thiadiazole derivatives:

  • Antitumor Activity : A series of thiadiazole compounds were tested against multiple cancer cell lines, showing significant inhibition rates compared to standard chemotherapeutics like doxorubicin .
  • Fungal Inhibition : In vitro assays demonstrated that specific thiadiazole derivatives achieved over 80% inhibition against Phomopsis sp., suggesting their potential as agricultural fungicides .

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